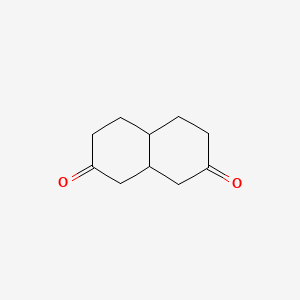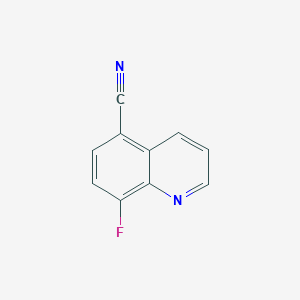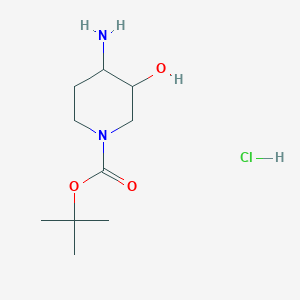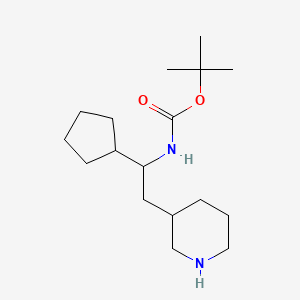
7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride
描述
7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride, also known as clomipramine hydrochloride, is a tricyclic antidepressant drug that has been used in the treatment of various mental disorders. It was first synthesized in the 1960s and has been widely used since then. Clomipramine hydrochloride is a potent inhibitor of serotonin and norepinephrine reuptake, which makes it effective in treating depression, obsessive-compulsive disorder, and other mental disorders.
作用机制
Clomipramine hydrochloride works by inhibiting the reuptake of serotonin and norepinephrine, which increases the concentration of these neurotransmitters in the brain. This leads to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects
Clomipramine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine. Clomipramine hydrochloride has also been shown to affect the levels of various hormones, including cortisol and prolactin.
实验室实验的优点和局限性
Clomipramine hydrochloride has several advantages for use in lab experiments. It is a potent inhibitor of serotonin and norepinephrine reuptake, which makes it useful for studying the effects of these neurotransmitters. Clomipramine hydrochloride has also been extensively studied, which makes it a well-established tool for research. However, 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride hydrochloride also has several limitations, including its potential for side effects and its narrow therapeutic index.
未来方向
There are several future directions for research on 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride hydrochloride. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects. Another area of research is the development of new treatments for obsessive-compulsive disorder and other mental disorders. Additionally, there is a need for further research on the mechanism of action of 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride hydrochloride and its effects on neurotransmitter systems.
科学研究应用
Clomipramine hydrochloride has been extensively studied for its therapeutic effects on various mental disorders. It has been shown to be effective in the treatment of depression, obsessive-compulsive disorder, panic disorder, and phobias. Clomipramine hydrochloride has also been studied for its effects on neurotransmitter systems, including serotonin and norepinephrine.
属性
IUPAC Name |
7-(2-chlorophenyl)-1,4-thiazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNS.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJERTCZEVWGDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2097936-34-8 | |
| Record name | 1,4-Thiazepine, 7-(2-chlorophenyl)hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(3-{3-[(2-Chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B1654004.png)
![4-(Piperidin-1-yl)-3-[2-(trifluoromethoxy)benzenesulfonamido]benzamide](/img/structure/B1654005.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[1-(oxane-4-carbonyl)azetidin-3-yl]methanesulfonamide](/img/structure/B1654008.png)
![4-(Ethanesulfonyl)-1-[(6-methoxynaphthalen-2-yl)methyl]piperidine](/img/structure/B1654010.png)

![tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1654014.png)

